

C14-4 CAR T-cell Engineering: Application Notes and Protocols

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Compound of Interest		
Compound Name:	C14-4	
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Introduction

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy approach for cancer treatment. This document provides detailed application notes and protocols for the engineering of CAR T-cells using a non-viral, mRNA-based method leveraging **C14-4** lipid nanoparticles (LNPs). The **C14-4** LNP technology offers a transient and potentially safer alternative to viral vectors for CAR expression, with reduced cytotoxicity compared to traditional methods like electroporation.[1][2][3] This protocol outlines the key steps from T-cell isolation and activation to functional characterization of the engineered CAR T-cells.

Data Presentation

Table 1: C14-4 LNP Formulation and Physicochemical Properties



Component	Molar Ratio	Role	Size (Z- average)	Polydispers ity Index (PDI)	mRNA Encapsulati on Efficiency
C14-4	35	Ionizable lipid for mRNA encapsulation and endosomal escape	~65-70 nm	~0.17-0.19	~86-93%
1,2-dioleoyl- sn-glycero-3- phosphoetha nolamine (DOPE)	16	Helper lipid, facilitates endosomal escape			
Cholesterol	46.5	Stabilizes the LNP structure	-		
1,2- dimyristoyl- rac-glycero-3- methoxypolye thylene glycol-2000 (DMG-PEG)	2.5	PEGylated lipid, provides stability and prevents aggregation			

Data synthesized from multiple sources.[4]

Table 2: Transfection Efficiency of C14-4 LNPs in Primary Human T-cells



mRNA Cargo	Delivery Method	mRNA Concentration (ng/μL)	CAR Expression (MFI)	Viability (%)
CD19 CAR	C14-4 LNPs (purified)	450	High (comparable to EP)	~76
CD19 CAR	Electroporation (EP)	450	High	Significantly lower than LNPs
Luciferase	C14-4 LNPs (crude)	Dose-dependent	Dose-dependent increase	High (>80% at lower doses)

MFI: Mean Fluorescence Intensity. Data is representative and compiled from findings in referenced literature.[1]

Table 3: Functional Activity of C14-4 LNP-engineered

CAR T-cells

Effector Cell	Target Cell	E:T Ratio	Cytotoxicity (% of target cell lysis)	IFN-y Release	TNF-α Release
C14-4 LNP CAR T-cells	Nalm-6 (CD19+)	10:1	High, potent killing	Increased	Increased
Electroporate d CAR T-cells	Nalm-6 (CD19+)	10:1	High, potent killing	Increased	Increased
Untransduce d T-cells	Nalm-6 (CD19+)	10:1	Minimal	Baseline	Baseline

E:T Ratio: Effector to Target Ratio. Data is qualitative based on descriptions of potent cancer-killing activity.[1][5]

Experimental Protocols



Protocol 1: Isolation and Activation of Primary Human Tcells

- PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- T-cell Enrichment: Isolate CD4+ and CD8+ T-cells from the PBMC population using magnetic bead-based negative or positive selection kits. A 1:1 ratio of CD4+ to CD8+ T-cells is recommended.[1]
- T-cell Activation:
 - Culture the isolated T-cells in a suitable medium (e.g., TexMACS™ Medium).
 - Activate the T-cells using anti-CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio or by coating tissue culture plates with anti-CD3 antibody (1 μg/mL) and adding soluble anti-CD28 antibody (1 μg/mL).[6][7]
 - Incubate the cells at 37°C and 5% CO₂ for 2-3 days prior to transfection.

Protocol 2: Preparation of C14-4 Lipid Nanoparticles for mRNA Delivery

- Lipid Mixture Preparation: Prepare a lipid stock solution in ethanol containing **C14-4**, DOPE, cholesterol, and DMG-PEG at a molar ratio of 35:16:46.5:2.5.
- mRNA Solution Preparation: Dilute the CAR-encoding mRNA in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0).
- · Microfluidic Mixing:
 - Utilize a microfluidic mixing device (e.g., NanoAssemblr).
 - Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
 - Set the flow rate ratio to 3:1 (aqueous:ethanol).



- The rapid mixing of the two phases will induce the self-assembly of the C14-4 LNPs encapsulating the mRNA.[8][9]
- Purification and Sterilization:
 - Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.

Protocol 3: Transfection of Activated T-cells with C14-4 LNPs

- Cell Plating: On day 3 post-activation, centrifuge the activated T-cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
- Transfection:
 - Add the C14-4 LNP-mRNA solution to the T-cell suspension at the desired mRNA concentration (e.g., 450 ng/μL).
 - Gently mix and incubate the cells at 37°C and 5% CO₂.
- Post-Transfection Culture: Culture the cells for 24-48 hours to allow for CAR protein expression. CAR expression is transient with mRNA-based delivery.[1]

Protocol 4: Functional Assays for CAR T-cell Characterization

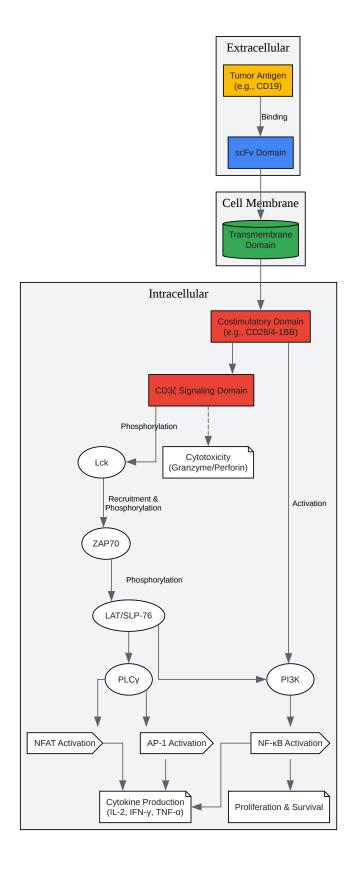
- Cytotoxicity Assay (Co-culture with Target Cells):
 - Target Cells: Use a CD19-positive leukemia cell line, such as Nalm-6, as target cells.[1][5]
 - Co-culture: Co-culture the engineered CAR T-cells (effector cells) with the Nalm-6 cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
 - o Incubation: Incubate the co-culture for 24-48 hours.



- Analysis: Determine the percentage of target cell lysis using a lactate dehydrogenase
 (LDH) release assay or by flow cytometry to quantify the remaining viable target cells.[5]
 [10]
- Cytokine Release Assay:
 - Collect the supernatant from the co-culture wells at different time points (e.g., 24 and 48 hours).
 - Quantify the concentration of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent
 Assay (ELISA) kit according to the manufacturer's instructions.[11][12][13]

Mandatory Visualization

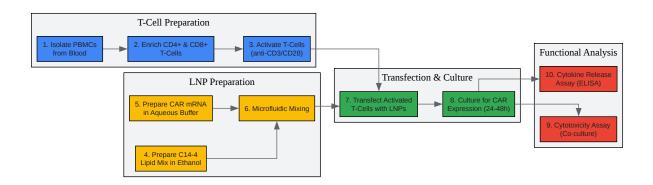




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Caption: CAR T-cell signaling pathway upon antigen recognition.





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